molecular formula C10H12ClNO B8033060 3-Chloro-5-(pyrrolidin-1-YL)phenol

3-Chloro-5-(pyrrolidin-1-YL)phenol

Cat. No.: B8033060
M. Wt: 197.66 g/mol
InChI Key: DXPZRWVOTADESN-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-YL)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenol typically involves the nucleophilic substitution of a suitable phenol derivative with pyrrolidine. One common method is the reaction of 3-chloro-5-nitrophenol with pyrrolidine under basic conditions, followed by reduction of the nitro group to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-1-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form a hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-1-YL)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-1-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(morpholin-4-YL)phenol: Similar structure but with a morpholine ring instead of pyrrolidine.

    3-Chloro-5-(piperidin-1-YL)phenol: Contains a piperidine ring instead of pyrrolidine.

    3-Chloro-5-(azepan-1-YL)phenol: Features an azepane ring instead of pyrrolidine.

Uniqueness

3-Chloro-5-(pyrrolidin-1-YL)phenol is unique due to the presence of the pyrrolidine ring, which can impart distinct steric and electronic properties compared to other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-5-pyrrolidin-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPZRWVOTADESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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